N-(Benzyloxy)-2-bromoacetamide

Description

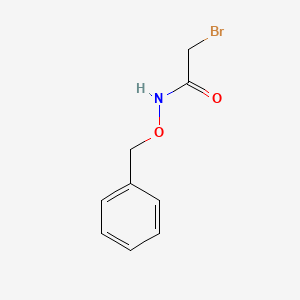

Structure

3D Structure

Properties

CAS No. |

78158-32-4 |

|---|---|

Molecular Formula |

C9H10BrNO2 |

Molecular Weight |

244.08 g/mol |

IUPAC Name |

2-bromo-N-phenylmethoxyacetamide |

InChI |

InChI=1S/C9H10BrNO2/c10-6-9(12)11-13-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) |

InChI Key |

JJEUVHILRLHHEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CONC(=O)CBr |

Origin of Product |

United States |

Synthetic Methodologies and Preparation

Established Synthetic Routes for N-(Benzyloxy)-2-bromoacetamide

The preparation of the title compound is reliably achieved through the acylation of O-benzylhydroxylamine. This method is well-documented and provides a direct route to the desired N-alkoxy α-haloamide.

A common and effective method for the synthesis of this compound involves the reaction of an O-substituted hydroxylamine (B1172632) with an acyl halide. rsc.org Specifically, O-benzylhydroxylamine hydrochloride is used as the primary precursor for the benzyloxyamino moiety. rsc.org The reaction is carried out in the presence of a base to neutralize the hydrochloric acid that is both present in the starting material and generated during the acylation.

The reaction is initiated by dissolving O-benzylhydroxylamine hydrochloride in a suitable solvent, such as dichloromethane (B109758) (CH2Cl2), along with a base like pyridine. rsc.org The mixture is cooled in an ice water bath to 0 °C to manage the exothermic nature of the acylation reaction. The acylating agent, 2-bromoacetyl bromide, is then added dropwise to the cooled solution. The reaction is stirred at 0 °C for a period, typically around four hours, and then allowed to warm to room temperature to ensure completion. rsc.org In other contexts, such as the synthesis of 1,4-benzoxazepines where this compound is a key reactant, an inorganic base like potassium carbonate (K2CO3) in acetonitrile (B52724) (CH3CN) has been employed, highlighting the compound's utility in base-mediated reactions. sciengine.com

Table 1: Optimized Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Source |

| Precursor | O-Benzylhydroxylamine hydrochloride | rsc.org |

| Acylating Agent | 2-Bromoacetyl bromide | rsc.org |

| Base | Pyridine | rsc.org |

| Solvent | Dichloromethane (CH2Cl2) | rsc.org |

| Initial Temperature | 0 °C | rsc.org |

| Reaction Time | 4 hours at 0 °C, then warmed to room temperature | rsc.org |

Following the completion of the reaction, a standard aqueous workup procedure is employed to isolate the crude product. The reaction is first quenched by the addition of water. rsc.org The mixture is then diluted with dichloromethane to ensure all organic-soluble components are in the organic phase. This is followed by a series of washes: first with water (typically repeated three times) and then with brine to remove the majority of water-soluble impurities and salts. rsc.org The separated organic layer is subsequently dried over an anhydrous drying agent, such as sodium sulfate, to remove residual water. rsc.org After filtration to remove the drying agent, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. rsc.org

Purification of the crude this compound is effectively achieved using silica (B1680970) gel column chromatography. rsc.orgresearchgate.net This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase. jsmcentral.org For this compound, a mobile phase gradient of petroleum ether (PE) and ethyl acetate (B1210297) (EtOAc) is typically used. rsc.org The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. researchgate.net

Synthesis of Structural Analogues and Derivatives of this compound

The core structure of this compound allows for various modifications to generate a library of related compounds. These modifications can be systematically introduced through strategies such as chain extension, substitution at the α-carbon, and alterations to the benzyloxy group.

Homologation, or the extension of the carbon chain, can be readily achieved by using different 2-bromoacyl bromides during the synthesis. This strategy allows for the preparation of a series of N-(benzyloxy)amides with varying alkyl chain lengths attached to the carbonyl group. Research has demonstrated the synthesis of several such analogues, including those derived from 2-bromopropanoyl bromide, 2-bromobutanoyl bromide, 2-bromopentanoyl bromide, and 2-bromohexanoyl bromide. rsc.org Each of these reactions follows the same general synthetic procedure as for this compound. rsc.org

Table 2: Homologated Analogues of this compound

| Compound Name | Structure | Source |

| N-(Benzyloxy)-2-bromopropanamide | C10H12BrNO2 | rsc.org |

| N-(Benzyloxy)-2-bromobutanamide | C11H14BrNO2 | rsc.org |

| N-(Benzyloxy)-2-bromopentanamide | C12H16BrNO2 | rsc.org |

| N-(Benzyloxy)-2-bromohexanamide | C13H18BrNO2 | rsc.org |

The hydrogen atoms on the α-carbon of this compound are amenable to substitution, leading to derivatives with altered steric and electronic properties. The introduction of substituents at this position can be accomplished by using appropriately substituted 2-bromoacyl halides in the synthesis. For instance, the use of 2-bromo-2-phenylacetyl bromide or 2-bromo-2-methylpropanoyl bromide leads to the formation of N-(benzyloxy)-2-bromo-2-phenylacetamide and N-(benzyloxy)-2-bromo-2-methylpropanamide, respectively. rsc.org The presence of these α-substituents can significantly influence the reactivity of the molecule. For example, in one study focused on the annulation of carbonyl ylides, N-(benzyloxy)-2-bromo-2-methylpropanamide was a successful substrate, whereas the unsubstituted this compound failed to yield the desired product, suggesting that the generation of a tertiary carbocation was essential for the reaction. rsc.org

Table 3: α-Carbon Substituted Analogues

| Compound Name | α-Substituent | Source |

| N-(Benzyloxy)-2-bromo-2-phenylacetamide | Phenyl | rsc.org |

| N-(Benzyloxy)-2-bromo-2-methylpropanamide | Two methyl groups | rsc.org |

The benzyloxy group is another site for structural modification. Replacing this group can influence the compound's reactivity and properties. In one study, replacing the benzyloxy group with a smaller methoxy (B1213986) group resulted in a significant decrease in reaction efficiency in a domino reaction sequence. mdpi.com This highlights the role of the N-alkoxy substituent in influencing reaction outcomes. The benzyl (B1604629) group can also be substituted or replaced entirely. An example includes the synthesis of N-(naphthalen-2-ylmethoxy)acetamide, where the phenyl ring of the benzyloxy group is replaced by a naphthalene (B1677914) ring system. rsc.org

Table 4: Analogues with Modifications to the Benzyloxy Moiety

| Compound Name | Modification | Impact/Note | Source |

| 2-Bromo-N-methoxyacetamide | Benzyloxy replaced with methoxy | Reduced reaction yield observed in a specific domino sequence | rsc.orgmdpi.com |

| 2-Bromo-N-(naphthalen-2-ylmethoxy)acetamide | Benzyl group replaced with naphthalen-2-ylmethyl group | Demonstrates variability of the arylmethyl moiety | rsc.org |

Reactivity and Mechanistic Investigations

Electrophilic Character and Nucleophilic Reactivity

N-(Benzyloxy)-2-bromoacetamide possesses a dual-reactivity profile. The bromoacetamide portion of the molecule functions as an electrophile, a characteristic conferred by the electron-withdrawing nature of the adjacent carbonyl group and the bromine atom, which is a good leaving group. This electrophilicity makes the α-carbon susceptible to attack by nucleophiles.

In comparison to its halogenated analogs, this compound is noted to be more reactive, albeit less stable, than N-(benzyloxy)-2-chloroacetamide. Conversely, it is less reactive than the highly unstable N-(benzyloxy)-2-iodoacetamide. The presence of the N-alkoxy group, in this case, the benzyloxy group, has been shown to enhance the reactivity of α-bromoacetamides when compared to their N-alkyl counterparts, often enabling reactions to proceed under milder conditions. researchgate.net

Detailed Reaction Pathways and Intermediates

A key feature of the reactivity of this compound is its ability to serve as a precursor to the azaoxyallyl cation. This reactive intermediate is typically generated in situ through a base-mediated dehydrohalogenation. rsc.orgsciengine.com The formation of this cation is a critical step in several cycloaddition reactions.

For instance, in transition-metal-free [4+3]-cycloaddition reactions with para-quinone methides, this compound generates the azaoxyallyl cation, which is then trapped to form seven-membered 1,4-benzoxazepine (B8686809) derivatives. sciengine.com A proposed mechanism involves the nucleophilic addition of a hydroxyl group from the para-quinone methide to the azaoxyallyl cation, creating a zwitterionic intermediate that subsequently cyclizes. sciengine.com

Further evidence for the role of carbocationic species comes from studies on (3+3)-annulation reactions. The reaction between an α-diazo ester and N-(benzyloxy)-2-bromo-2-methylpropanamide successfully yields the target product, while the analogous reaction with this compound fails. rsc.org This outcome suggests that the formation of a more stable tertiary carbocation from the substituted acetamide (B32628) is essential for the reaction to proceed, highlighting the importance of the carbocationic pathway. rsc.org

To elucidate the reaction pathways, investigations have been conducted to determine whether reactions involving this compound proceed through a radical mechanism. In the context of the (3+3)-annulation of carbonyl ylides with azaoxyallyl cations, radical scavenger experiments were performed. rsc.org

The introduction of radical scavengers such as 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) and 2,6-di-tert-butyl-4-methylphenol (BHT) into the reaction mixture did not inhibit the formation of the product. rsc.org The reaction proceeded to yield the desired compound in 75% and 72% yields, respectively, in the presence of these scavengers. rsc.org These results strongly indicate that the reaction does not involve a radical pathway and instead proceeds via an ionic mechanism, likely involving the azaoxyallyl cation. rsc.org

Participation in Advanced Organic Transformations

The distinct reactivity of this compound makes it a valuable component in the synthesis of complex heterocyclic systems through various advanced organic transformations.

This compound and its derivatives are effective reagents in annulation reactions, where they act as three-atom synthons. As a precursor to the azaoxyallyl cation, it participates in formal (3+3)-annulation reactions with in situ-generated carbonyl ylides. rsc.org This process, catalyzed by Rh₂(OAc)₄ with a base, provides an efficient route to oxa-bridged benzo[c]azepin-3-ones. rsc.org

The compound also functions as an ambiphilic coupling partner in palladium-catalyzed annulations with non-conjugated alkenes. nih.gov In these reactions, it has been successfully employed in [3+2] and [4+2] annulations, demonstrating its versatility in constructing different ring sizes. nih.gov For example, the reaction with N-(quinolin-8-yl)but-3-enamide under palladium catalysis resulted in the [3+2] annulation product in high yield. nih.gov

Table 1: Application of this compound Derivatives in Annulation Reactions

| Reaction Type | Coupling Partner | Catalyst/Base | Product Type | Yield (%) | Reference |

| (3+3)-Annulation | Carbonyl Ylide | Rh₂(OAc)₄ / K₂CO₃ | Oxa-benzo[c]azepin-3-one | 81 | rsc.org |

| [4+3]-Cycloaddition | p-Quinone Methide | K₂CO₃ | 1,4-Benzoxazepine | up to 91 | sciengine.com |

| [3+2]-Annulation | Non-conjugated Alkene | Pd(PhCN)₂Cl₂ / K₂CO₃ | Aza-heterocycle | 73 | nih.gov |

The core reactivity of this compound involves nucleophilic substitution, where the bromine atom is displaced by a nucleophile. This process is fundamental to its role in forming the azaoxyallyl cation, which involves an initial deprotonation followed by the elimination of the bromide ion.

Organocatalyzed Transformations and Asymmetric Induction

This compound serves as a versatile substrate in organocatalyzed reactions, where small organic molecules accelerate chemical transformations. The presence of both a reactive carbon-bromine bond and a benzyloxyamino group allows for its participation in various synthetic cascades.

Organocatalysis offers a powerful platform for inducing chirality. researchgate.net The application of chiral organocatalysts can facilitate the asymmetric synthesis of complex molecules from prochiral substrates like this compound. For instance, in reactions analogous to the aza-Darzens synthesis, where aziridines are formed, the use of a chiral catalyst can control the stereochemical outcome. Research on related bromoacetamides has shown their smooth conversion into key intermediates for peptide synthesis, highlighting the utility of the bromoacetamide motif. uea.ac.uk

Domino reactions, or cascade reactions, initiated by organocatalysts represent an efficient strategy for building molecular complexity. N-benzyloxyacrylamides, which are structurally related to the title compound, have been successfully employed in organocatalyzed domino aza-Michael/Morita-Baylis-Hillman sequences. researchgate.net This suggests that this compound could be a precursor to related structures that undergo similar stereocontrolled cascade reactions. The concept of remote asymmetric induction, where a chiral center influences the stereochemistry of a distant reactive site, is particularly relevant and has been explored in the synthesis of peptide aziridines from similar precursors. uea.ac.uk

Table 1: Examples of Potential Organocatalyzed Reactions

| Reaction Type | Catalyst Type | Potential Product | Ref. |

|---|---|---|---|

| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | Chiral α-substituted benzyloxyacetamides | N/A |

| Domino Aza-Michael/Aldol | Chiral Amine (e.g., Proline) | Highly functionalized δ-lactams | mdpi.com |

Cross-Coupling Methodologies (e.g., Suzuki, Stille, Kumada, Chan-Lam)

The α-bromo functionality of this compound makes it an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. These methods are foundational for creating new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples organoboron compounds (boronic acids or esters) with organic halides. researchgate.net this compound can react at its C-Br bond with various aryl- or vinylboronic acids to form α-aryl or α-vinyl benzyloxyacetamides. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.netmdpi.com The resulting products are precursors to non-proteinogenic amino acids and other biologically relevant structures.

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organostannane (organotin) reagent. synarchive.com This methodology can be applied to this compound to introduce alkyl, vinyl, or aryl groups at the α-position. synarchive.comu-tokyo.ac.jp While effective, the toxicity of organotin reagents and byproducts is a significant drawback. u-tokyo.ac.jp

Kumada Coupling: As the first discovered cross-coupling reaction, the Kumada coupling utilizes a nickel or palladium catalyst to react a Grignard reagent (organomagnesium halide) with an organic halide. organic-chemistry.orgambeed.com This method provides a powerful and economical route to α-substituted acetamides from this compound. The reaction is particularly useful for creating C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds. organic-chemistry.orgrhhz.net

Chan-Lam Coupling: The Chan-Lam coupling typically forms aryl carbon-heteroatom bonds by coupling boronic acids with N-H or O-H containing compounds, using a copper catalyst. organic-chemistry.orgalfa-chemistry.com While the C-Br bond of this compound is not the typical substrate, the core structure is highly relevant to this reaction. The precursor, O-benzylhydroxylamine, can undergo N-arylation via Chan-Lam coupling with an arylboronic acid, followed by bromoacetylation to yield an N-aryl-N-(benzyloxy)-2-bromoacetamide. thieme-connect.de This two-step sequence highlights how the methodology can be used to construct complex derivatives.

Table 2: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ | C(sp³)-C(sp²), C(sp³)-C(sp) | researchgate.net |

| Stille | R-Sn(Alkyl)₃ | Pd(0) | C(sp³)-C(sp²), C(sp³)-C(sp) | synarchive.com |

| Kumada | R-MgX | Ni or Pd | C(sp³)-C(sp³), C(sp³)-C(sp²) | organic-chemistry.org |

Functional Group Interconversions

The structure of this compound contains several functional groups—a halide, an amide, and a benzyloxyamine—that can be selectively transformed into other functionalities, further expanding its synthetic utility.

Key functional group interconversions (FGIs) include:

Nucleophilic Substitution of Bromide: The bromine atom is a good leaving group and can be readily displaced by a wide range of nucleophiles in SN2 reactions. This allows for the introduction of functionalities such as azides (leading to α-amino acids), thiols (forming α-thioacetamides), and cyanides. researchgate.net

Hydrogenolysis of the Benzyl (B1604629) Ether: The O-benzyl group can be cleaved under standard hydrogenolysis conditions (e.g., H₂, Pd/C), yielding the corresponding N-hydroxy-2-bromoacetamide. This deprotection reveals a hydroxamic acid precursor.

Reductive Cleavage of the N-O Bond: The nitrogen-oxygen bond of the benzyloxyamine can be cleaved reductively, for instance with samarium(II) iodide or catalytic hydrogenation, to produce 2-bromoacetamide.

Amide Reduction: The amide carbonyl can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), affording N-(benzyloxy)-2-bromoethylamine.

Table 3: Selected Functional Group Interconversions

| Transformation | Reagent(s) | Product Type | Ref. |

|---|---|---|---|

| Bromide Substitution | NaN₃, DMF | α-Azidoacetamide | researchgate.net |

| O-Benzyl Deprotection | H₂, Pd/C | N-Hydroxyacetamide | N/A |

| N-O Bond Cleavage | SmI₂ or H₂/Raney Ni | Primary Amide | gla.ac.uk |

Stereochemical Control and Diastereoselectivity

Achieving stereochemical control in reactions involving this compound is a key objective for its use in the synthesis of chiral molecules. The carbon atom bearing the bromine is a prochiral center, making it a target for asymmetric transformations.

Diastereoselectivity can be achieved when the substrate already contains one or more stereocenters. In such cases, the existing chirality can influence the outcome of a reaction at a new developing stereocenter. For example, in domino reactions involving N-benzyloxyacrylamide precursors, high levels of diastereoselectivity (d.r. up to >95:5) have been reported in the formation of highly substituted δ-lactam rings. mdpi.com The stereochemical arrangement of the substituents on the newly formed ring was directed by the reaction conditions and the catalyst.

Furthermore, the concept of double asymmetric induction can be a powerful tool to elucidate reaction mechanisms and optimize stereoselectivity. researchgate.net By matching or mismatching a chiral substrate with a chiral reagent, the preferred transition state geometry can be determined. In conjugate addition reactions, the conformation of related N-acyl systems has been shown to be crucial for the diastereochemical outcome. researchgate.net These principles are directly applicable to reactions of this compound, where a chiral nucleophile or a chiral catalyst could be used to achieve high levels of stereocontrol during the displacement of the bromide or in subsequent transformations.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of N-(Benzyloxy)-2-bromoacetamide provides precise information about the number and types of protons present in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum exhibits distinct signals corresponding to the different proton environments. rsc.org

A broad singlet observed at approximately 8.69 ppm is characteristic of the amide proton (N-H). rsc.org The five protons of the phenyl ring on the benzyloxy group appear as a multiplet in the aromatic region, typically between 7.38 and 7.42 ppm. rsc.org The two protons of the benzylic methylene (B1212753) group (-O-CH₂-Ph) are observed as a singlet at around 4.95 ppm. rsc.org Finally, the methylene protons adjacent to the bromine atom (-CH₂-Br) resonate as a singlet at approximately 3.80 ppm. rsc.org The integration of these signals (1H, 5H, 2H, 2H) confirms the proton count for each unique position.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.69 | s (broad) | 1H | N-H |

| 7.42-7.38 | m | 5H | Ar-H (Phenyl) |

| 4.95 | s | 2H | -O-CH₂-Ph |

| 3.80 | s | 2H | -CH₂-Br |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

While specific experimental ¹³C NMR data for this compound is not detailed in the surveyed literature, the expected chemical shifts can be predicted based on the known values for its constituent functional groups and structurally similar compounds. rsc.orgnih.gov

The carbonyl carbon (C=O) of the amide is expected to appear in the downfield region, typically around 165-170 ppm. The carbons of the phenyl ring would resonate between 128 and 135 ppm. The benzylic carbon (-O-CH₂-Ph) is anticipated around 78 ppm, while the alpha-carbon bearing the bromine atom (-CH₂-Br) would likely appear significantly upfield, in the range of 25-30 ppm.

| Expected Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~166 | C=O |

| ~135 | Ar-C (Quaternary) |

| ~129.5 | Ar-CH (ortho, meta) |

| ~128.8 | Ar-CH (para) |

| ~78 | -O-CH₂-Ph |

| ~28 | -CH₂-Br |

Advanced Multidimensional NMR Techniques

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A ¹H-¹H COSY experiment would confirm the coupling between adjacent protons. For this compound, this technique would primarily be used to confirm the correlations within the phenyl ring protons, although these are often complex and overlapping.

HSQC: An HSQC spectrum correlates protons with their directly attached carbons. This would definitively link the proton signals at 4.95 ppm and 3.80 ppm to their respective carbon signals (~78 ppm and ~28 ppm), and the aromatic protons to their corresponding ring carbons.

HMBC: An HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected from the benzylic protons (-O-CH₂) to the quaternary aromatic carbon and from the amide proton (N-H) to the carbonyl carbon (C=O) and the alpha-carbon (-CH₂-Br), providing definitive evidence for the connectivity of the molecular backbone.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. Although a specific experimental spectrum for this compound is not available, the characteristic absorption bands can be predicted based on its structure and data from analogous compounds. mdpi.com

The most prominent peak would be the strong amide I band (C=O stretching vibration), expected in the region of 1650-1680 cm⁻¹. mdpi.com The N-H stretching vibration should appear as a sharp to medium peak around 3300-3400 cm⁻¹. The C-N stretching vibration of the amide is typically found near 1250 cm⁻¹. Aromatic C-H stretching is observed above 3000 cm⁻¹, while C-H bends appear in the fingerprint region. The C-O stretch of the benzyloxy group would likely be visible around 1050-1150 cm⁻¹.

| Expected Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3350 | N-H Stretch | Amide |

| >3000 | C-H Stretch | Aromatic |

| ~1670 | C=O Stretch (Amide I) | Amide |

| ~1540 | N-H Bend (Amide II) | Amide |

| ~1250 | C-N Stretch | Amide |

| ~1100 | C-O Stretch | Ether (Benzyloxy) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For this compound (C₉H₁₀BrNO₂), the calculated monoisotopic mass is 242.98949 Da. nih.gov Experimental HRMS analysis would be expected to yield a value that matches this calculated mass to within a few parts per million, thereby confirming the molecular formula and the presence of one bromine atom due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br). While experimental data for the parent compound is not specified in the reviewed literature, HRMS is routinely used to confirm the structures of its derivatives in synthesis applications. rsc.orgmdpi.comsciengine.com

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique yields accurate bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.

While no public crystal structure data for this compound itself is currently available, the technique has been successfully applied to unambiguously confirm the structure of complex molecules synthesized from it. sciengine.com If a suitable single crystal of this compound were grown, X-ray diffraction analysis would provide an absolute proof of its structure. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the crystal packing arrangement.

Chromatographic Purity and Retention Studies

The assessment of purity and the study of retention characteristics are crucial for the characterization of any chemical compound. For this compound, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC) are indispensable tools. While specific, detailed research findings on the chromatographic behavior of this compound are not extensively documented in publicly available literature, the following sections outline the standard methodologies and expected results based on the analysis of structurally related compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method would be the most common approach. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Due to its benzyloxy and bromoacetamide moieties, this compound possesses a moderate degree of lipophilicity, which makes it well-suited for reversed-phase chromatography. The presence of the benzene (B151609) ring provides a strong chromophore, allowing for sensitive detection using a UV detector, typically at wavelengths around 254 nm.

For structurally similar N-substituted bromoacetamides, typical mobile phases consist of a mixture of acetonitrile (B52724) or methanol (B129727) with water. sielc.comsielc.com An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to ensure sharp and symmetrical peak shapes. sielc.comsielc.com The retention time of this compound would be influenced by the exact composition of the mobile phase; a higher proportion of the organic solvent would lead to a shorter retention time. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Illustrative HPLC Conditions for Analysis of this compound

| Parameter | Typical Condition | Purpose |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | Elutes the compound from the column. |

| Modifier | 0.1% Formic Acid or Phosphoric Acid | Improves peak shape and resolution. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. |

| Detection | UV at 254 nm | Detects the compound based on the absorbance of the benzene ring. |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

Disclaimer: The conditions presented in this table are illustrative and based on methods used for structurally similar compounds. sielc.comsielc.com They have not been experimentally verified for this compound.

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and simple chromatographic technique used for monitoring reaction progress, identifying compounds, and determining purity. For this compound, TLC would typically be performed on silica (B1680970) gel plates, which act as the stationary phase.

The choice of mobile phase (eluent) is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate) is commonly used for compounds with moderate polarity, such as benzyloxy derivatives. unimi.itnih.gov The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions. The visualization of the spot corresponding to this compound on the TLC plate can be achieved under UV light (254 nm) due to the UV-active benzene ring. mdpi.com

Illustrative TLC Conditions for Analysis of this compound

| Parameter | Typical Condition | Purpose |

| Stationary Phase | Silica gel 60 F254 plates | Provides a polar surface for separation. |

| Mobile Phase | Hexane:Ethyl Acetate (B1210297) (e.g., 7:3 v/v) | Carries the compound up the plate at a rate dependent on its polarity. |

| Visualization | UV light at 254 nm | Allows for the detection of UV-absorbing compounds like the analyte. |

Disclaimer: The conditions presented in this table are illustrative and based on methods used for benzyloxy derivatives. unimi.itnih.gov They have not been experimentally verified for this compound.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound is an alkylating agent, there is a possibility of thermal lability, which could make direct GC analysis challenging. nih.gov Halogenated acetamides can sometimes degrade at high injector temperatures. nih.gov

However, if the compound is sufficiently volatile and stable, GC-MS can provide detailed information about its purity and structure. A derivatization step might be employed to enhance volatility or thermal stability if direct analysis proves difficult. nih.gov In a typical GC analysis, a capillary column with a nonpolar or medium-polarity stationary phase would be used. The retention time would be dependent on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer would provide a fragmentation pattern that can be used for structural confirmation.

Illustrative GC-MS Conditions for Analysis of this compound

| Parameter | Typical Condition | Purpose |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) | Separates components of the sample based on volatility. |

| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. |

| Injector Temperature | Optimized to prevent degradation (e.g., 250 °C) | Vaporizes the sample for introduction into the column. |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) | Controls the elution of compounds by varying the column temperature. |

| Detector | Mass Spectrometer (MS) | Provides mass information for identification and structural elucidation. |

Disclaimer: The conditions presented in this table are illustrative and based on general methods for halogenated organic compounds. restek.com They have not been experimentally verified for this compound and would require careful optimization to avoid thermal degradation.

Computational Chemistry and Theoretical Studies

Molecular Conformation and Energetic Landscape Analysis

The conformational flexibility of N-(Benzyloxy)-2-bromoacetamide is a key determinant of its physical and chemical properties. Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in identifying the stable conformers and the energy barriers for their interconversion. scielo.brresearchgate.net The molecule possesses several rotatable single bonds, primarily around the C-N amide bond, the N-O bond, the O-CH2 bond, and the CH2-phenyl bond. Rotation around the amide C-N bond in similar molecules is known to be hindered, potentially leading to distinct cis and trans isomers. scielo.brresearchgate.net

The energetic landscape of this compound is therefore characterized by multiple local minima, each corresponding to a specific conformer. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature. A hypothetical analysis would involve systematically rotating each dihedral angle and performing geometry optimization to locate all stable structures. The results of such an analysis for a related compound, N-benzyl-N-(furan-2-ylmethyl)acetamide, revealed nine stable conformations, highlighting the complexity of the energetic landscape for such molecules. scielo.brresearchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-N-O-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| A | 180° (trans) | 0.00 | 75.3 |

| B | 0° (cis) | 1.50 | 10.2 |

| C | 60° (gauche) | 2.50 | 2.8 |

| D | -60° (gauche) | 2.50 | 2.8 |

Note: This table is illustrative and based on typical energy differences for amide isomers and rotational barriers. Actual values for this compound would require specific DFT calculations.

Quantum Mechanical Calculations of Reaction Mechanisms and Transition States

Quantum mechanical calculations are crucial for understanding the reaction mechanisms involving this compound. These calculations can map out the potential energy surface for a given reaction, identifying the reactants, products, intermediates, and, most importantly, the transition states. dntb.gov.ua The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

For this compound, a likely reaction pathway to be studied computationally is nucleophilic substitution at the α-carbon bearing the bromine atom. Theoretical studies can model the approach of a nucleophile, the breaking of the C-Br bond, and the formation of the new bond. By locating the transition state structure, the activation energy barrier can be calculated. Different levels of theory, such as DFT or ab initio methods, can be employed to achieve the desired accuracy. asianresassoc.org

Prediction of Spectroscopic Signatures

Computational methods are widely used to predict various spectroscopic signatures, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govuncw.edu These predictions are valuable for the identification and characterization of molecules.

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of this compound. asianresassoc.org These calculated frequencies correspond to the absorption bands in an IR spectrum. Key vibrational modes for this molecule would include the C=O stretch of the amide, the N-H bend, the C-N stretch, the C-O stretch of the benzyloxy group, and the C-Br stretch. Comparing the computed spectrum with an experimental one can aid in the structural confirmation of the compound.

Table 2: Predicted Characteristic Infrared Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | C=O stretch | 1680-1700 |

| Amide | N-H bend | 1550-1570 |

| Alkyl Halide | C-Br stretch | 500-600 |

| Ether | C-O stretch | 1050-1150 |

Note: These are typical ranges and would be refined by specific calculations for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can also be predicted using quantum chemical calculations. frontiersin.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. uncw.edu The calculations provide theoretical shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can be invaluable for assigning the signals in an experimental NMR spectrum.

Structure-Reactivity Relationship Elucidation

The elucidation of structure-reactivity relationships often involves the use of Quantitative Structure-Activity Relationship (QSAR) models. nih.govatlantis-press.com While typically applied in medicinal chemistry, the principles are broadly applicable to understanding how structural modifications influence a molecule's reactivity. For this compound, computational descriptors can be calculated to quantify its electronic and steric properties.

These descriptors include, but are not limited to:

Molecular Electrostatic Potential (MEP): This maps the electron density on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). asianresassoc.org For this compound, the oxygen atoms of the carbonyl and benzyloxy groups would be expected to be regions of negative potential, while the amide proton and the carbon atom attached to the bromine would likely be regions of positive potential.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. nih.gov

By calculating these and other descriptors for a series of related compounds, it is possible to build a QSAR model that correlates these properties with a measure of reactivity, such as the rate constant for a particular reaction. This allows for a deeper understanding of how the interplay of steric and electronic effects governs the chemical behavior of this compound.

Applications As a Versatile Building Block in Complex Chemical Synthesis

Construction of Nitrogen-Containing Heterocyclic Systems

The presence of both a reactive alkylating agent (the bromoacetyl group) and a masked nucleophilic nitrogen (the benzyloxyamino group) makes N-(Benzyloxy)-2-bromoacetamide a strategic precursor for synthesizing various nitrogen-containing heterocycles, which are prominent scaffolds in pharmaceuticals. frontiersin.org Aza-heterocyclic derivatives are privileged structures in the composition of many biologically active molecules. mdpi.com

The bromoacetamide unit of this compound serves as a potent electrophile for introducing an N-(benzyloxy)acetamido moiety onto various nucleophiles. This reaction forms a new carbon-nucleophile bond and establishes a substituted amide framework. The amide group is a critical functional group found in a vast number of biomolecules and synthetic intermediates. researchgate.net This alkylation reaction is a fundamental step in building more complex structures, where the newly formed amide can be a part of a larger acyclic molecule or a precursor to a heterocyclic system.

The general transformation can be represented as follows:

| Reactant 1 | Reactant 2 (Nucleophile) | Product |

| This compound | R-XH (X = O, S, NR') | R-X-CH₂-C(=O)NH-OBn |

Table 1: General reaction for the formation of substituted amide frameworks using this compound.

Thiazole (B1198619) rings are important structural motifs in medicinal chemistry, found in numerous therapeutic agents. nih.gov A common and powerful method for thiazole synthesis is the Hantzsch reaction, which typically involves the condensation of an α-halocarbonyl compound with a thioamide-containing species. This compound, as an α-bromoamide, can function as the α-halocarbonyl component in this type of cyclization. For instance, its reaction with a thiourea (B124793) or thiosemicarbazone derivative in the presence of a base would lead to the formation of aminothiazole derivatives, where the N-benzyloxy group is incorporated into the final structure. The synthesis of thiazole derivatives often proceeds by reacting an α-bromoketone or a related α-bromoamide with a sulfur-containing nucleophile. nih.gov

| Reagent 1 | Reagent 2 | Resulting Heterocycle Core |

| This compound | Thiourea | 2-Amino-thiazole derivative |

| This compound | Thiosemicarbazide | 2-Hydrazinyl-thiazole derivative |

Table 2: Potential thiazole syntheses using this compound as a precursor.

Role in Multistep Organic Synthesis of Advanced Architectures

The utility of this compound extends to its role in complex, multistep synthetic sequences. umontreal.ca In the design of advanced molecular architectures, building blocks with orthogonal reactivity are highly prized. The compound offers two distinct points for chemical modification: the bromine atom, which can be displaced in nucleophilic substitution reactions, and the benzyloxy protecting group, which can be removed at a later stage to reveal a reactive N-hydroxyamide or amine functionality. This allows chemists to perform sequential reactions, first utilizing the bromo-group for chain extension or cyclization, and then, in a subsequent step, deprotecting the nitrogen to perform further transformations. This strategic approach is crucial in the total synthesis of natural products and the construction of complex pharmaceutical intermediates. orgsyn.org

Strategies in Protecting Group Chemistry

The benzyloxy group is a cornerstone of protecting group strategies in modern organic synthesis, valued for its general stability to a wide range of reaction conditions and the various methods available for its removal.

In this compound, the benzyloxy (Bn) group serves as a robust protecting group for the nitrogen-bound oxygen. This protection is critical as it masks the nucleophilicity and reactivity of the hydroxylamine (B1172632) functionality, preventing it from interfering with reactions targeting the bromoacetyl moiety. The benzyloxy group is known to be stable under many non-reductive conditions, including those involving mild acids and bases. organic-chemistry.orgclockss.org This stability ensures that the protected nitrogen remains intact during steps such as alkylations or condensations involving the bromoacetamide portion of the molecule.

| Condition Type | Stability of Benzyloxy Group |

| Basic Conditions (e.g., Ag₂O, NaH) | Stable organic-chemistry.org |

| Acidic Conditions (mild, e.g., TFA for other groups) | Generally Stable clockss.org |

| Oxidative Conditions (non-specific) | Can be cleaved (see deprotection) |

| Nucleophilic Conditions | Stable |

Table 3: General stability of the benzyloxy protecting group.

A key advantage of the benzyloxy group is the array of methods available for its selective removal to unmask the protected alcohol or, in this case, the N-hydroxy functionality. The choice of deprotection method depends on the other functional groups present in the molecule.

One of the most common and mildest methods is palladium-catalyzed hydrogenation. organic-chemistry.org In this process, the compound is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C), which cleaves the benzyl-oxygen bond to yield the deprotected N-hydroxyacetamide and toluene (B28343) as a byproduct. organic-chemistry.org

Alternatively, oxidative cleavage provides another route for deprotection. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be effective for removing benzyl (B1604629) and substituted benzyl ethers, particularly p-methoxybenzyl (PMB) ethers. clockss.org While standard benzyl groups can be more resistant, this method is valuable when other reducible groups in the molecule are incompatible with hydrogenation. clockss.org

| Deprotection Method | Reagents | Typical Outcome |

| Catalytic Hydrogenation | H₂, Pd/C or Pd(OH)₂ | Cleavage to N-hydroxyacetamide + Toluene organic-chemistry.orgresearchgate.net |

| Oxidative Cleavage | DDQ (more effective for substituted benzyls) | Cleavage to N-hydroxyacetamide + Benzaldehyde clockss.org |

| Birch Reduction | Na, NH₃ (liquid) | Effective for N-benzyl groups researchgate.net |

Table 4: Common methodologies for the deprotection of the benzyloxy group.

Integration in Chiral Synthesis and Diastereomer Separation

The utility of this compound as a building block extends into the sophisticated realm of chiral synthesis, where the primary objective is the selective production of a single enantiomer of a chiral molecule. In this context, the compound can be derivatized to participate in reactions that generate new stereocenters. The core principle involves reacting this compound or its derivatives with a chiral auxiliary or a chiral substrate, leading to the formation of diastereomers. These diastereomers, unlike enantiomers, possess different physical properties, which allows for their separation.

While specific documented examples detailing the extensive use of this compound itself as a primary chiral auxiliary are not prevalent in readily available scientific literature, the principles of its integration can be understood through established methodologies in asymmetric synthesis. The presence of the benzyloxy group in related structures has been noted to influence the stereochemical outcome of reactions. For instance, studies on other chemical systems have shown that benzyloxy groups can play a crucial role in directing the approach of reagents, thereby leading to the preferential formation of one diastereomer over another. This diastereoselective control is fundamental to chiral synthesis.

The general strategy would involve the following conceptual steps:

Attachment to a Chiral Auxiliary: this compound could be reacted with a chiral auxiliary, a molecule that is enantiomerically pure. This reaction would form a new compound where the achiral N-(benzyloxy)acetamide moiety is covalently bonded to the chiral auxiliary.

Diastereoselective Reaction: The resulting compound, now chiral, would undergo a subsequent reaction, for example, an alkylation at the α-carbon to the carbonyl group. The steric and electronic properties of the chiral auxiliary would direct the incoming alkyl group to a specific face of the molecule, resulting in the formation of a mixture of diastereomers in unequal amounts. The effectiveness of this step is measured by the diastereomeric ratio (d.r.).

Diastereomer Separation: The mixture of diastereomers can then be separated using standard laboratory techniques such as column chromatography or crystallization. High-performance liquid chromatography (HPLC) on a silica (B1680970) gel stationary phase is a powerful method for separating diastereomers, including those containing benzyloxy groups. The separation is possible due to the different affinities of the diastereomers for the stationary phase.

Cleavage of the Chiral Auxiliary: Once the desired diastereomer is isolated, the chiral auxiliary is removed through a chemical reaction, yielding the enantiomerically enriched target molecule. The chiral auxiliary can often be recovered and reused.

A hypothetical reaction scheme illustrating this principle is presented below:

| Step | Description | Reactants | Product |

| 1 | Attachment to Chiral Auxiliary | This compound + Chiral Auxiliary (e.g., an Evans oxazolidinone) | Chiral Adduct |

| 2 | Diastereoselective Alkylation | Chiral Adduct + Alkyl Halide | Mixture of Diastereomers |

| 3 | Separation | Mixture of Diastereomers | Isolated Diastereomer A and Diastereomer B |

| 4 | Auxiliary Cleavage | Isolated Diastereomer A | Enantiomerically Enriched Product |

Future Research Directions and Perspectives

Exploration of Unconventional Reactivity Modes

The reactivity of N-(Benzyloxy)-2-bromoacetamide is primarily centered around the electrophilic nature of the carbon bearing the bromine atom, making it an effective alkylating agent. However, future research could delve into less conventional reaction pathways. Drawing parallels with related compounds like N-bromoacetamide (NBA), which has been shown to favor addition reactions to olefins over allylic bromination, suggests that this compound might also exhibit unique reactivity. researchgate.net

Future studies could investigate:

Radical-mediated Reactions: The N-Br bond in analogous compounds can be a source of radicals under specific conditions. Exploring photochemical or radical-initiated reactions of this compound could uncover novel synthetic transformations. The influence of the benzyloxy group on the stability and reactivity of potential radical intermediates would be a key area of investigation.

Transition Metal Catalysis: The interaction of the bromoacetamide functionality with various transition metals is an underexplored area. Catalytic cycles involving oxidative addition or other activation modes could lead to new cross-coupling reactions, providing efficient pathways to more complex molecular architectures.

Rearrangement Reactions: Investigating the behavior of this compound under thermal, acidic, or basic conditions, similar to studies on 2-bromo-N-bromoacetimidates, may reveal potential for novel molecular rearrangements, yielding unexpected and synthetically valuable products. researchgate.net

Development of Sustainable and Green Synthetic Protocols

The imperative for environmentally benign chemical processes necessitates the development of green synthetic routes for this compound and its derivatives. Current synthetic methods often rely on conventional protocols that may involve hazardous reagents and solvents. Future research should focus on aligning its synthesis with the principles of green chemistry.

Key research objectives include:

Catalytic Amide Bond Formation: Moving away from stoichiometric activating agents, research could explore catalytic methods for the final amidation step. For instance, boric acid-catalyzed condensation between a benzyloxyamine precursor and a bromoacetic acid derivative could offer a milder and more atom-economical alternative. walisongo.ac.id

Green Solvents and Solvent-Free Conditions: The development of synthetic protocols that utilize water, supercritical fluids, or biodegradable solvents would significantly reduce the environmental impact. Furthermore, exploring solvent-free reaction conditions, potentially aided by microwave or mechanochemical activation, presents a promising avenue for sustainable synthesis. wjpmr.com

Improved Precursor Synthesis: The synthesis of the bromoacetamide precursor itself can be made greener. Methods that avoid harsh brominating agents and minimize waste generation, such as the process involving acetic acid, acetic anhydride, and bromine with subsequent aminating reactions, could be optimized and adapted. google.com

A comparison of potential synthetic routes based on green chemistry metrics, such as Process Mass Intensity (PMI), could guide the development of the most sustainable protocols. walisongo.ac.id

| Metric | Conventional Route (e.g., Acid Chloride) | Potential Green Route (e.g., Catalytic) |

| Atom Economy | Lower (byproducts like HCl) | Higher (e.g., water as the only byproduct) |

| Solvent Use | Often requires chlorinated solvents | Aims for water, bio-solvents, or no solvent |

| Energy Input | May require heating/reflux | Can be optimized for lower temperatures |

| Reagent Stoichiometry | Often uses stoichiometric activators | Employs catalytic quantities of reagents |

Integration into Automated and High-Throughput Synthesis Platforms

The structural motif of this compound makes it an ideal candidate for integration into automated synthesis platforms for the rapid generation of compound libraries. The successful automated radiosynthesis of a related compound, N-(4-[18F]fluorobenzyl)-2-bromoacetamide, for radiolabeling oligonucleotides demonstrates the feasibility of using such reagents in automated systems. researchgate.net

Future work in this area should focus on:

Flow Chemistry Synthesis: Developing a continuous flow process for the synthesis of this compound would enable safer handling of reactive intermediates and allow for facile scalability. This could be integrated into larger automated platforms that perform sequential reactions.

Robotic Library Generation: Utilizing robotic synthesizers, this compound could serve as a key building block. chemrxiv.orgmpg.de By reacting it with a diverse array of nucleophiles (e.g., thiols, amines, phenols) in a high-throughput format, large libraries of novel compounds can be rapidly assembled for screening in drug discovery or materials science.

Modular Synthesis: Incorporating the compound into modular synthesis approaches, such as those using MIDA-boronates for iterative cross-coupling, could further expand the chemical space accessible from this versatile reagent. mpg.de

Expansion of Applications in Materials Science and Chemical Biology Research

The inherent functionalities of this compound—a reactive bromoacetamide group for covalent attachment and a modifiable benzyloxy group—provide a foundation for its application in interdisciplinary fields.

In Chemical Biology:

Bioconjugation: The bromoacetamide moiety is a well-established thiol-reactive handle for alkylating cysteine residues in proteins. Future research could focus on using this compound to develop novel bioconjugates, probes, and inhibitors with tailored properties conferred by the benzyloxy group.

Pro-drug Development: The benzyloxy group can be functionalized with moieties that improve solubility or cell permeability, with the potential for cleavage inside a cell to release an active alkylating agent.

Radiolabeling: Building on existing work with similar compounds, this compound could be developed as a precursor for new positron-emission tomography (PET) imaging agents by incorporating radioisotopes. researchgate.net

In Materials Science:

Surface Functionalization: The compound can be used to covalently modify surfaces (e.g., gold nanoparticles, polymers) that have been pre-functionalized with thiol groups. This allows for the precise tuning of surface properties such as hydrophobicity and biocompatibility.

Polymer Synthesis: It can act as a functional initiator or monomer in controlled polymerization techniques, leading to the creation of advanced polymers with specific side-chain functionalities for applications in electronics or biomedicine.

Advanced Spectroscopic and Mechanistic Probing of Reaction Intermediates

A deeper understanding of the reaction mechanisms of this compound is crucial for controlling reaction outcomes and designing new applications. While many reactions are presumed to proceed via standard SN2 pathways, the potential for unconventional reactivity calls for advanced mechanistic studies.

Future research should employ sophisticated techniques to identify and characterize transient species:

Time-Resolved Spectroscopy: Techniques like stopped-flow absorption spectroscopy can be used to monitor the formation and decay of short-lived intermediates in solution, providing kinetic data on reaction rates. nih.gov

Low-Temperature Spectroscopy: By performing reactions at cryogenic temperatures, reactive intermediates can be trapped and characterized using methods like low-temperature NMR or IR spectroscopy, providing direct structural information. nih.gov

Mass Spectrometry-Based Techniques: The use of Infrared Ion Spectroscopy (IRIS) in conjunction with mass spectrometry can enable the structural characterization of gas-phase ions, offering insights into the intrinsic reactivity and structure of intermediates in the absence of solvent. nih.gov

Computational Modeling: High-level theoretical calculations can complement experimental studies by modeling reaction pathways, transition states, and the electronic structure of intermediates, providing a comprehensive picture of the reaction mechanism.

By applying these advanced methods, researchers can gain unprecedented insight into the behavior of this compound, paving the way for its more rational and innovative use in synthesis and beyond.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(Benzyloxy)-2-bromoacetamide, and how can reaction conditions be optimized for higher yields?

- The synthesis of this compound derivatives often involves coupling reactions, such as the phenol-Passerini three-component reaction (phenol-P-3CR), which combines nitro phenols, aryl aldehydes, and alkyl isocyanates in anhydrous methanol. For example, 2-bromobenzaldehyde and benzyl isocyanate can react under Lewis base catalysis to yield brominated acetamide derivatives . Optimization typically includes adjusting solvent polarity (e.g., methanol vs. dichloromethane), catalyst loading (e.g., N,N-diisopropylethamine), and reaction temperature (room temperature to reflux). Column chromatography with ethyl acetate/hexane gradients is commonly used for purification .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is critical for confirming the connectivity of the benzyloxy and bromoacetamide groups. X-ray crystallography provides unambiguous structural validation, particularly for analyzing hydrogen-bonding interactions and planarity of substituents. For example, single-crystal studies of related compounds reveal intramolecular N–H···O hydrogen bonds stabilizing the nitro and carbonyl groups . Mass spectrometry (ESI-TOF) confirms molecular weight and fragmentation patterns .

Q. How does this compound behave as an alkylating agent in organic synthesis?

- The bromine atom at the α-position makes this compound a potent electrophile. It participates in nucleophilic substitution (SN2) reactions, such as alkylation of amines or thiols. For instance, in Pd-catalyzed cross-electrophile couplings, it can transfer the benzyloxy-acetamide moiety to aryl halides under reductive conditions (e.g., using Mn⁰ as a reductant). Reaction outcomes depend on steric hindrance and electronic effects of the target nucleophile .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Mechanistic studies using deuterium labeling and kinetic isotope effects (KIE) suggest that Pd⁰-mediated oxidative addition to the C–Br bond precedes transmetallation with a second electrophile (e.g., aryl iodide). The bromoacetamide group acts as a transient directing group, facilitating C–H activation at specific positions. Computational studies (DFT) further reveal that electron-withdrawing substituents on the benzyloxy group lower the activation energy for C–Br bond cleavage .

Q. What challenges arise when using this compound as a building block in bioactive molecule synthesis?

- Instability under basic or nucleophilic conditions can lead to hydrolysis of the acetamide or benzyloxy groups. For example, in aqueous media, the compound may undergo de-bromination or form oxazolines via intramolecular cyclization. Strategies to mitigate this include using anhydrous solvents (e.g., THF or DMF) and low-temperature conditions. Additionally, steric bulk near the bromine atom can hinder reactivity, requiring tailored catalysts like bulky phosphine-ligated Pd complexes .

Q. How do solvent polarity and temperature affect the stability and decomposition pathways of this compound?

- Polar aprotic solvents (e.g., DMSO) accelerate decomposition via solvolysis, while non-polar solvents (e.g., toluene) enhance stability. Thermal gravimetric analysis (TGA) shows decomposition above 150°C, with mass loss corresponding to CO and Br₂ release. Kinetic studies using HPLC monitoring reveal pseudo-first-order degradation in acidic conditions, suggesting protonation of the carbonyl oxygen as a key step .

Q. What comparative reactivity trends exist between this compound and other α-bromoamides in C–C bond-forming reactions?

- Bromoacetamides with electron-donating substituents (e.g., methyl groups) exhibit slower reaction rates in SN2 pathways due to increased steric hindrance. In contrast, electron-withdrawing groups (e.g., nitro) enhance electrophilicity but may promote side reactions like elimination. Competition experiments between this compound and 2-bromo-N-methylbenzamide in Pd-catalyzed couplings show a 3:1 selectivity for the former, attributed to the benzyloxy group’s ability to stabilize transition states via resonance .

Methodological Notes

- Synthetic Protocols : Always exclude moisture and oxygen using Schlenk techniques when handling bromoacetamides to prevent hydrolysis or oxidation .

- Crystallography : For X-ray analysis, grow crystals in ethyl acetate/hexane mixtures at 4°C to obtain high-quality diffraction data .

- Safety : Use PPE (gloves, goggles) and work in a fume hood due to the compound’s potential lachrymatory effects and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.